molecular formula C13H29NO7P2 B3820627 4-[Bis(diethoxyphosphoryl)methyl]morpholine

4-[Bis(diethoxyphosphoryl)methyl]morpholine

Cat. No.: B3820627
M. Wt: 373.32 g/mol
InChI Key: AYWVFJWAHGLGAH-UHFFFAOYSA-N
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Description

4-[Bis(diethoxyphosphoryl)methyl]morpholine is an organophosphorus compound that features a morpholine ring substituted with a bis(diethoxyphosphoryl)methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(diethoxyphosphoryl)methyl]morpholine typically involves the reaction of morpholine with diethyl phosphite and formaldehyde under controlled conditions. The reaction proceeds through a Mannich-type reaction mechanism, where the morpholine nitrogen acts as a nucleophile, attacking the electrophilic carbon of the formaldehyde, followed by the addition of diethyl phosphite.

Industrial Production Methods

Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts to increase yield and purity. Continuous flow reactors and other advanced manufacturing techniques can be employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

4-[Bis(diethoxyphosphoryl)methyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonate derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

    Substitution: The morpholine ring can participate in nucleophilic substitution reactions, where the bis(diethoxyphosphoryl)methyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Phosphonate derivatives.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted morpholine derivatives depending on the nucleophile used.

Scientific Research Applications

4-[Bis(diethoxyphosphoryl)methyl]morpholine has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of C-P bonds.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for phosphonate-based drugs.

    Industry: Utilized in the production of flame retardants and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[Bis(diethoxyphosphoryl)methyl]morpholine involves its interaction with various molecular targets, depending on its application. For example, in biological systems, it may inhibit specific enzymes or disrupt cellular processes by interacting with phosphonate-sensitive pathways. In industrial applications, its flame-retardant properties are attributed to the formation of a protective char layer that inhibits combustion.

Comparison with Similar Compounds

Similar Compounds

    4-[(N-substituted amino)(diethoxyphosphoryl)methyl]phenylboronic acids: These compounds share the diethoxyphosphoryl group but differ in their core structure and functional groups.

    Diethyl phosphonate derivatives: These compounds have similar phosphonate groups but differ in their overall molecular structure.

Uniqueness

4-[Bis(diethoxyphosphoryl)methyl]morpholine is unique due to its combination of a morpholine ring and a bis(diethoxyphosphoryl)methyl group, which imparts distinct chemical and physical properties. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in research and industry.

Properties

IUPAC Name

4-[bis(diethoxyphosphoryl)methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H29NO7P2/c1-5-18-22(15,19-6-2)13(14-9-11-17-12-10-14)23(16,20-7-3)21-8-4/h13H,5-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYWVFJWAHGLGAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(N1CCOCC1)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H29NO7P2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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